
1-(3-Bromo-1-propynyl)naphthalene
概要
説明
1-(3-Bromo-1-propynyl)naphthalene is an organic compound with the molecular formula C₁₃H₉Br. It is a derivative of naphthalene, where a bromine atom is attached to a propynyl group at the third position. This compound is known for its utility in organic synthesis, particularly in the protection of alcohols.
科学的研究の応用
1-(3-Bromo-1-propynyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a reagent for the protection of alcohols in the form of 1-naphthylpropargyl ether, which can be cleaved with DDQ
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and medicinal properties.
Industry: It is utilized in the synthesis of various organic compounds and materials
作用機序
Target of Action
The primary target of 1-(3-Bromo-1-propynyl)naphthalene is alcohols . This compound is used as a reagent for the protection of alcohols in the form of a 1-naphthylpropargyl ether . The respiratory system is also indicated as a target organ .
Mode of Action
This compound interacts with its targets by forming a 1-naphthylpropargyl ether with alcohols . This ether can be cleaved with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a deprotecting agent .
Result of Action
The primary result of the action of this compound is the formation of a 1-naphthylpropargyl ether with alcohols, which can be cleaved with DDQ . This allows for the protection of alcohols during certain reactions and their subsequent deprotection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as a combustible solid and should be stored in a well-ventilated place . It’s also recommended to avoid dust formation and to use personal protective equipment when handling the compound .
Safety and Hazards
1-(3-Bromo-1-propynyl)naphthalene is classified as a dangerous good for transport . It may cause skin irritation, serious eye damage, respiratory irritation, and is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
生化学分析
Biochemical Properties
1-(3-Bromo-1-propynyl)naphthalene plays a significant role in biochemical reactions, particularly in the protection and deprotection of alcohol groups. It interacts with enzymes and proteins involved in these processes, such as those responsible for the cleavage of protective groups. The compound’s interaction with these biomolecules is crucial for its function as a protecting agent, ensuring that specific functional groups remain intact during complex biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cellular enzymes and proteins. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to protect alcohol groups is mediated by its binding to the target molecule, forming a stable complex that prevents unwanted reactions. This mechanism is essential for its role in biochemical research and synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular processes and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects on specific cellular functions, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Toxicity studies are essential to determine the safe and effective dosage levels for this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. The compound’s role in protecting alcohol groups is linked to its interaction with specific enzymes that catalyze these reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can impact its activity and effectiveness. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the desired cellular context, enhancing its effectiveness as a biochemical reagent .
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the photobromination of naphthalene with molecular bromine, followed by dehydrobromination to yield the desired product .
Industrial Production Methods: Industrial production of 1-(3-Bromo-1-propynyl)naphthalene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an efficient fume cupboard to handle the bromine safely .
化学反応の分析
Types of Reactions: 1-(3-Bromo-1-propynyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
類似化合物との比較
1-Bromonaphthalene: An isomeric bromonaphthalene with the bromine atom attached directly to the naphthalene ring.
2-Bromonaphthalene: Another isomer with the bromine atom at the second position on the naphthalene ring.
Uniqueness: 1-(3-Bromo-1-propynyl)naphthalene is unique due to the presence of the propynyl group, which imparts distinct reactivity and synthetic utility compared to its isomeric counterparts. This makes it particularly useful in protecting group chemistry and other specialized applications .
特性
IUPAC Name |
1-(3-bromoprop-1-ynyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDMQJTYLOVTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568180 | |
| Record name | 1-(3-Bromoprop-1-yn-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352035-98-4 | |
| Record name | 1-(3-Bromoprop-1-yn-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Bromo-1-propynyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


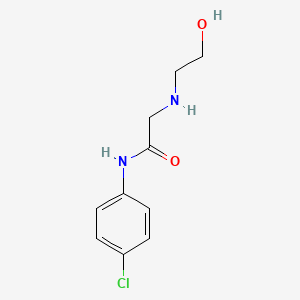

![5-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628083.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)

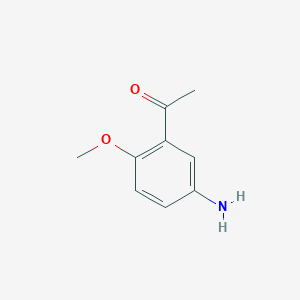
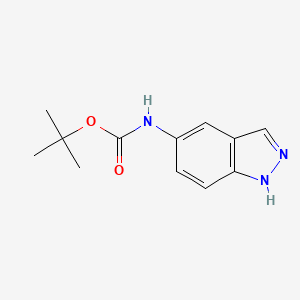
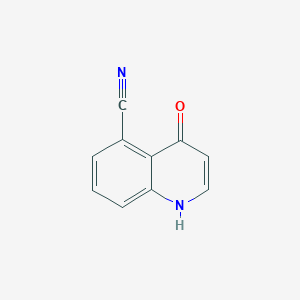
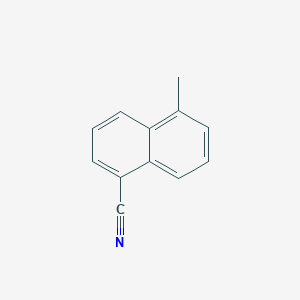
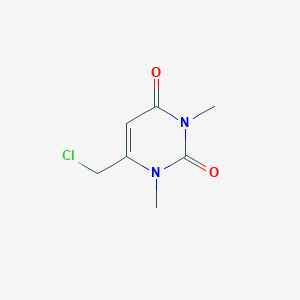
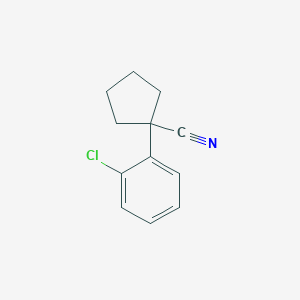

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
